![molecular formula C9H14N2O3 B3111016 Ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate CAS No. 181803-33-8](/img/structure/B3111016.png)
Ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate
Overview
Description
Ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate is a chemical compound with the molecular formula C9H14N2O3 . It has a molecular weight of 198.22 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for Ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate is 1S/C9H14N2O3/c1-5-13-7 (12)6-10-8 (14-11-6)9 (2,3)4/h5H2,1-4H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate is a colorless to yellow liquid .Scientific Research Applications
Metabolic Studies
Ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate has been studied for its metabolic reactions in rat liver microsomes, where it undergoes hydroxylation and carbonyl reduction. The presence of the oxadiazole ring contributes to the resonance stabilization during these metabolic processes, highlighting its significance in drug metabolism studies (Yoo et al., 2008).
Chemical Synthesis
This compound serves as a versatile building block in medicinal chemistry, facilitating the synthesis of various biologically relevant molecules through the displacement of its functional groups by nucleophiles under mild conditions. This capability demonstrates its potential in the design and synthesis of new pharmaceuticals (Jakopin, 2018).
Construction of Heterocycles
Its utility extends to the rapid construction of the 1,3,4-oxadiazole core, a crucial structure in various pharmacologically active compounds. The process involves thermolysis of geminal diazides derived from acylacetate compounds, showcasing the compound's role in efficient heterocyclic synthesis (Erhardt et al., 2016).
Biological Activities
Research has explored the synthesis of hybrid molecules containing this compound, investigating their antimicrobial, antilipase, and antiurease activities. This highlights its contribution to the development of new therapeutics with potential applications in treating various diseases and conditions (Başoğlu et al., 2013).
Optical Properties
The synthesis and characterization of novel derivatives containing the ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate moiety have also been conducted, focusing on their optical properties. Such studies are vital for the development of new materials for optoelectronic applications, demonstrating the compound's versatility beyond pharmaceuticals (Ge et al., 2014).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mechanism of Action
Target of Action
It is known that oxadiazole derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that oxadiazole derivatives interact with their targets to exert their anti-infective effects .
Biochemical Pathways
It is known that oxadiazole derivatives can affect various biochemical pathways to exert their anti-infective effects .
Pharmacokinetics
The pharmacokinetic properties of Ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
It is known that oxadiazole derivatives can exert anti-infective effects .
properties
IUPAC Name |
ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-5-13-7(12)6-10-11-8(14-6)9(2,3)4/h5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRWIQFBADWOLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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